molecular formula C12H19N3 B11780673 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B11780673
M. Wt: 205.30 g/mol
InChI Key: SATHZSSEKZVQIS-UHFFFAOYSA-N
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Description

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its fusion with the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutyl hydrazine with a suitable diketone can form the pyrazole ring, which is then reacted with piperidine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

Therapeutic Applications

The compound is primarily investigated for its potential in treating various disorders due to its interaction with biological targets. Notably, it has shown promise in the following areas:

  • Central Nervous System Disorders : Research indicates that compounds similar to 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine may serve as modulators for G protein-coupled receptors (GPCRs), which are crucial in the treatment of conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's disease. The ability to act as allosteric modulators presents a novel approach in drug design for CNS disorders .
  • Metabolic Disorders : Compounds derived from piperidine structures have been associated with the modulation of metabolic pathways. They have potential applications in managing metabolic syndrome, including type 2 diabetes and obesity, by inhibiting specific enzymes like 11β-hydroxysteroid dehydrogenase type 1 .

The biological activity of this compound is underpinned by its structural features:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The presence of both piperidine and pyrazole moieties enhances its interaction with microbial targets, potentially leading to effective antibacterial agents .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase and urease positions it as a candidate for treating conditions related to enzyme dysregulation. This inhibition could be beneficial in managing symptoms associated with Alzheimer’s disease and other cognitive impairments .

Structural Characteristics

The unique structure of this compound contributes significantly to its biological activity:

Structural FeatureDescription
Cyclobutyl Group Provides rigidity and influences the compound's interaction with biological targets.
Pyrazole Moiety Known for its pharmacological properties, enhancing the compound's bioactivity.
Piperidine Ring Contributes to the overall stability of the molecule and its ability to cross biological membranes.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • A study highlighted the synthesis and evaluation of piperidine derivatives, demonstrating significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the piperidine structure could enhance efficacy .
  • Another research focused on the synthesis of pyrazole-based compounds, revealing their potential as selective CB1 receptor antagonists, which could lead to innovative treatments for obesity and related metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is unique due to its fused pyrazole-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclobutyl group and a pyrazole moiety. This unique structure influences its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may act as a modulator of neurotransmitter receptors or enzymes, leading to therapeutic effects in neurological disorders. The exact pathways are still under investigation, but preliminary studies suggest potential interactions with metabotropic glutamate receptors (mGluR) and various kinases.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

  • Antiproliferative Effects : Preliminary studies show that this compound may inhibit the growth of certain cancer cell lines, highlighting its potential as an anticancer agent.
  • Neurological Implications : The compound has been explored for its role as a positive allosteric modulator of mGluR, which could have implications in treating conditions such as schizophrenia and anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines
NeuromodulationPotential positive allosteric modulation of mGluR
Kinase InhibitionInteracts with various kinases

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of similar pyrazole derivatives, it was found that compounds with structural similarities to this compound exhibited significant inhibition against various cancer cell lines. For instance, one derivative showed an IC50 value of 7.76 µM against HCT116 cells, suggesting that structural modifications could enhance potency ( ).

Case Study: Neurological Modulation

Another study investigated the effects of pyrazole-based compounds on mGluR. The results indicated that certain analogs could enhance cognitive functions in animal models, which may be attributed to their ability to modulate synaptic plasticity ( ). These findings suggest that this compound could be further explored for its neuroprotective properties.

Future Directions and Research Opportunities

Given the promising biological activities exhibited by this compound, further research is warranted to elucidate its mechanisms of action and therapeutic potential. Future studies could focus on:

  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific targets.
  • Clinical Trials : Investigating the compound's effectiveness in human subjects suffering from neurological disorders or cancers.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2-cyclobutylpyrazol-3-yl)piperidine

InChI

InChI=1S/C12H19N3/c1-4-11(5-1)15-12(6-8-14-15)10-3-2-7-13-9-10/h6,8,10-11,13H,1-5,7,9H2

InChI Key

SATHZSSEKZVQIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=CC=N2)C3CCCNC3

Origin of Product

United States

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